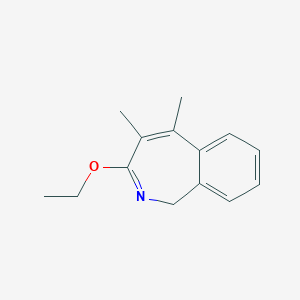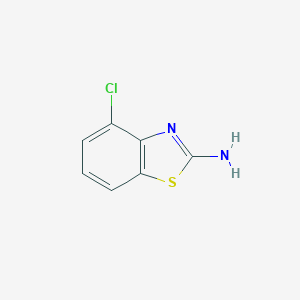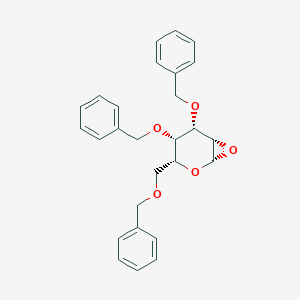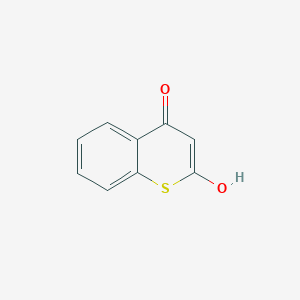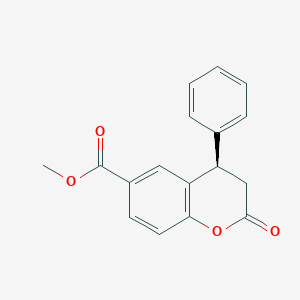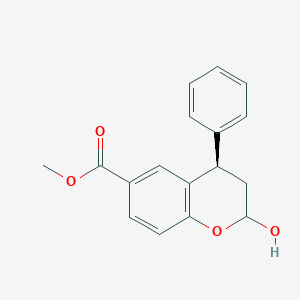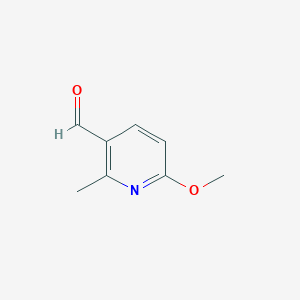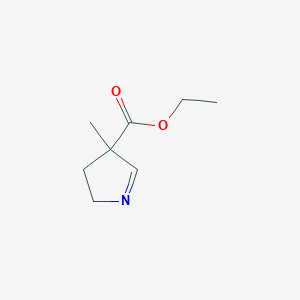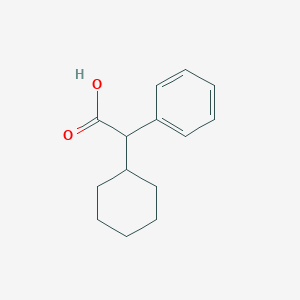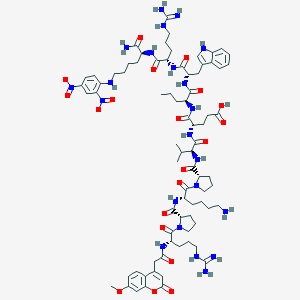
((7-Methoxycoumarin-4-yl)acetyl)arginyl-prolyl-lysyl-prolyl-valyl-glutamyl-norvalyl-tryptophyl-arginyl-(2,4-dinitrophenyl)lysinamide
説明
Chemical Reactions Analysis
The compound is a fluorogenic substrate of matrix metalloproteinases (MMPs). This means it is involved in reactions with MMPs, where it likely undergoes a conformational change that results in fluorescence.科学的研究の応用
Biomedical Research: MMP-3 Substrate
NFF-3 serves as a fluorogenic substrate for matrix metalloproteinase-3 (MMP-3), also known as stromelysin 1. It is hydrolyzed rapidly by MMP-3, making it a useful tool for studying enzyme kinetics and inhibitor screening in biomedical research .
Membrane Technology: Proton Conductivity
In membrane technology, NFF-3 has been used to fabricate composite membranes that show higher proton conductivity and lower activation energy than conventional membranes, especially at low relative humidity. This application is significant in the development of fuel cells and other electrolyte membranes .
Cell Activity Detection: Fluorescence Assay
When labeled with CyDye pairs such as Cy3/Cy5Q, NFF-3 can produce fluorescence in cell assays. This property allows for the detection of cell activity and has potential applications in medical diagnostics and research .
Enzyme Differentiation: Selective Hydrolysis
NFF-3 is selectively hydrolyzed by certain members of the MMP family but not by others like MMP-1 and MMP-2. This selective hydrolysis makes it an important tool for differentiating enzyme activities in various biological samples .
作用機序
Target of Action
NFF-3, also known as “Mca-arg-pro-lys-pro-val-glu-nva-trp-arg-lys(dnp)-NH2”, is a selective substrate for Matrix Metalloproteinases (MMPs) . It selectively binds to MMP-3 and MMP-10 . MMPs are a large family of endopeptidases that can degrade all kinds of extracellular matrix proteins and process a number of bioactive molecules .
Mode of Action
NFF-3 is hydrolyzed rapidly by MMP-3 and very slowly by MMP-9 . There is no significant hydrolysis by mmp-1 and mmp-2 . This selective hydrolysis by certain members of the MMP family makes NFF-3 an important tool for differentiating MMP-3 activity from that of other MMPs .
Biochemical Pathways
The hydrolysis of NFF-3 by MMP-3 and MMP-9 is part of the broader biochemical pathways involving MMPs. MMPs are known to be involved in the cleavage of cell surface receptors, the release of apoptotic ligands, and chemokine/cytokine inactivation . They play a major role in cell behaviors such as cell proliferation, migration, differentiation, angiogenesis, apoptosis, and host defense .
Result of Action
The hydrolysis of NFF-3 by MMP-3 and MMP-9 results in the breakdown of the peptide, which can be detected using fluorescence in cell assays . This provides a measure of the activity of these MMPs, contributing to our understanding of their role in various biological processes .
特性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H110N22O20/c1-5-16-53(68(106)95-58(37-45-42-88-50-18-7-6-17-48(45)50)71(109)92-54(21-12-33-86-77(81)82)69(107)90-52(67(80)105)19-9-11-32-85-51-28-25-46(99(115)116)40-61(51)100(117)118)91-70(108)55(29-30-64(102)103)93-74(112)66(43(2)3)96-73(111)60-24-15-36-98(60)76(114)57(20-8-10-31-79)94-72(110)59-23-14-35-97(59)75(113)56(22-13-34-87-78(83)84)89-63(101)38-44-39-65(104)120-62-41-47(119-4)26-27-49(44)62/h6-7,17-18,25-28,39-43,52-60,66,85,88H,5,8-16,19-24,29-38,79H2,1-4H3,(H2,80,105)(H,89,101)(H,90,107)(H,91,108)(H,92,109)(H,93,112)(H,94,110)(H,95,106)(H,96,111)(H,102,103)(H4,81,82,86)(H4,83,84,87)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,66-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZDWYYXHAIMCR-BKNSPTOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H110N22O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166469 | |
| Record name | NFF 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1675.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158584-09-9 | |
| Record name | NFF 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158584099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NFF 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the advantages of using CyDye-labeled substrates compared to ((7-Methoxycoumarin-4-yl)acetyl)arginyl-prolyl-lysyl-prolyl-valyl-glutamyl-norvalyl-tryptophyl-arginyl-(2,4-dinitrophenyl)lysinamide in high-throughput screening (HTS) of MMP-3 inhibitors?
A2: While both Mca/Dnp and CyDye-labeled peptides function similarly in MMP-3 assays, CyDye substrates demonstrate superior performance in HTS settings. [] This is primarily attributed to their fluorescence emission in the red-shifted spectrum, minimizing interference from biological compounds and library compounds commonly encountered in HTS. [] Studies have shown that using CyDye-labeled substrates results in significantly higher screening Z-factor values, indicating greater reliability and accuracy in identifying potential MMP-3 inhibitors. []
Q2: How does the upregulation of connexin 43 (Cx43) in glioma cells relate to ((7-Methoxycoumarin-4-yl)acetyl)arginyl-prolyl-lysyl-prolyl-valyl-glutamyl-norvalyl-tryptophyl-arginyl-(2,4-dinitrophenyl)lysinamide?
A3: Research indicates that increased Cx43 expression in C6 glioma cells leads to elevated levels of secreted MMP-3, confirmed through gelatinase and NFF-3 assays. [] Therefore, ((7-Methoxycoumarin-4-yl)acetyl)arginyl-prolyl-lysyl-prolyl-valyl-glutamyl-norvalyl-tryptophyl-arginyl-(2,4-dinitrophenyl)lysinamide, being an MMP-3 substrate, could be utilized to assess the impact of Cx43 upregulation on MMP-3 activity in glioma cells. This approach could contribute to a deeper understanding of the role of Cx43 in glioma migration and invasion. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)
